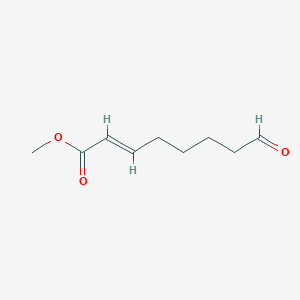![molecular formula C12H22N2 B12079549 {6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine](/img/structure/B12079549.png)
{6-Azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine: is a chemical compound with the following properties:
CAS Number: 1427379-37-0
Molecular Formula: CHClN
Molecular Weight: 267.24 g/mol
This compound belongs to the spiroamine class, characterized by its unique spirocyclic structure. The name indicates that it contains a spiro[2.5]octane ring system with an appended cyclopropylmethylamine group.
Preparation Methods
Synthetic Routes: The synthetic routes for {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine are not extensively documented in the literature. one possible approach involves cyclization of a suitable precursor containing both the spiro[2.5]octane and cyclopropylmethylamine moieties.
Industrial Production Methods: Industrial-scale production methods for this compound are not widely reported. It is primarily used in research settings.
Chemical Reactions Analysis
Reactivity:
Oxidation: {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine may undergo oxidation reactions.
Reduction: Reduction reactions can modify the compound.
Substitution: Substitution reactions at various positions are possible.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., alkyl halides).
Major Products: The major products formed from these reactions include derivatives of the spiro[2.5]octane ring system or modified amine groups.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for more complex molecules due to its unique spirocyclic structure.
Drug Discovery: It may serve as a scaffold for drug development.
Neuroscience: Investigated for potential neurological applications.
Pharmacology: May interact with specific receptors or enzymes.
Fine Chemicals: Used in the synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism of action remains elusive. Further research is needed to understand how {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine exerts its effects. Potential molecular targets and pathways are yet to be fully characterized.
Comparison with Similar Compounds
While direct analogs are scarce, {6-azaspiro[2.5]octan-1-ylmethyl}(cyclopropylmethyl)amine stands out due to its spirocyclic structure. Similar compounds include other spiroamines or cyclopropyl-containing molecules.
Properties
Molecular Formula |
C12H22N2 |
|---|---|
Molecular Weight |
194.32 g/mol |
IUPAC Name |
N-(6-azaspiro[2.5]octan-2-ylmethyl)-1-cyclopropylmethanamine |
InChI |
InChI=1S/C12H22N2/c1-2-10(1)8-14-9-11-7-12(11)3-5-13-6-4-12/h10-11,13-14H,1-9H2 |
InChI Key |
GIZBKUVOYAZSDA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CNCC2CC23CCNCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


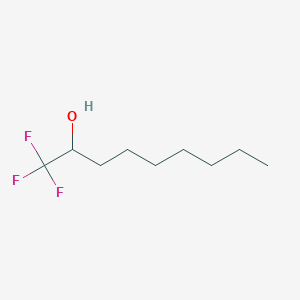
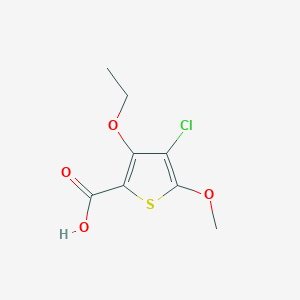




![[5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12079511.png)

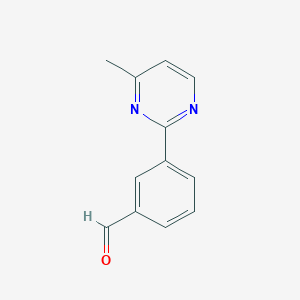


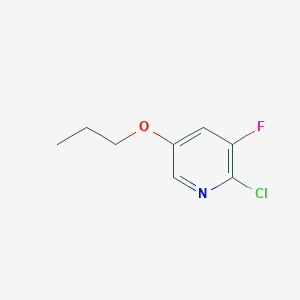
![5,6-Dihydronaphtho-[1,2-b]benzofuran](/img/structure/B12079540.png)
